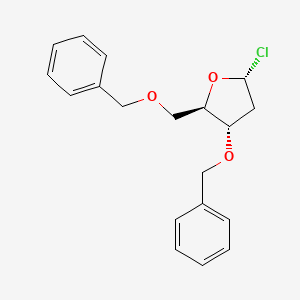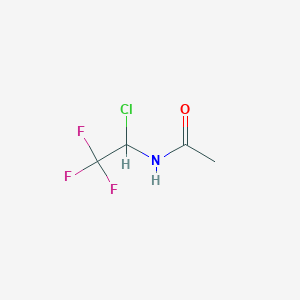
N-(1-chloro-2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is an organic compound with the chemical formula C4H5ClF3NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is known for its instability and tendency to decompose under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide can be synthesized through a multi-step process:
Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: Under anhydrous conditions, dichloroacetic acid reacts with 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate.
Ammonia Reaction: The resulting trifluoroethyl dichloroacetate is then reacted with ammonia to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce a substituted amide.
Hydrolysis: The major products are the corresponding amides and acids.
Applications De Recherche Scientifique
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is used in various scientific research applications:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-chloro-2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoflurane: A general inhalation anesthetic with a similar trifluoroethyl group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C4H5ClF3NO |
|---|---|
Poids moléculaire |
175.54 g/mol |
Nom IUPAC |
N-(1-chloro-2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |
Clé InChI |
RGGUXSGDGBRMIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


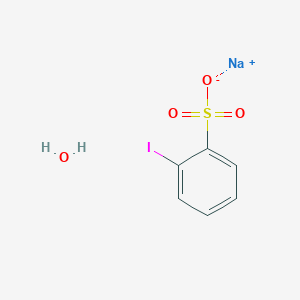

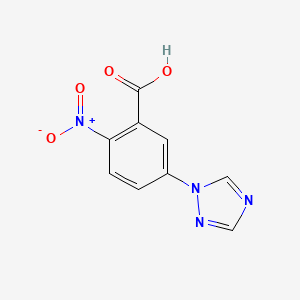


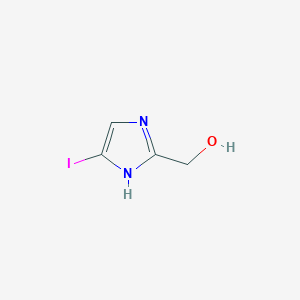

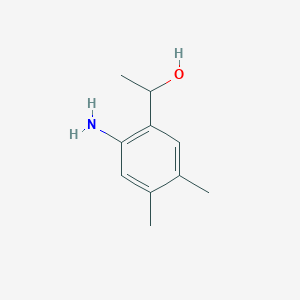
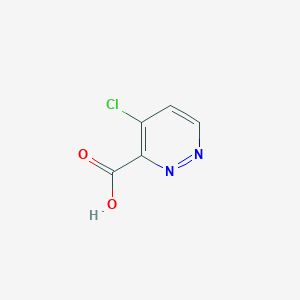
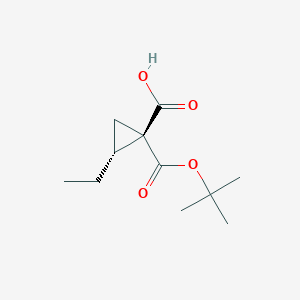
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)

